molecular formula C18H14ClFN2O2 B2400662 N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953137-21-8

N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2400662
CAS No.: 953137-21-8
M. Wt: 344.77
InChI Key: GJZSWLFESJAPRI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS: 603978-94-5) is a synthetic acetamide derivative characterized by a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 4. The acetamide nitrogen is further modified with a 3-chloro-2-methylphenyl moiety. Its molecular formula is C₁₇H₁₇ClN₄O₂S, with a molecular weight of 376.9 g/mol . The compound features a hybrid structure combining halogenated aromatic systems (chloro and fluoro) with heterocyclic (oxazole) and sulfur-containing (thioether) functionalities.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-11-15(19)3-2-4-16(11)21-18(23)10-14-9-17(24-22-14)12-5-7-13(20)8-6-12/h2-9H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZSWLFESJAPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step could involve the reaction of the intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the isoxazole ring.

    Reduction: Reduction reactions could target the nitro group if present or the isoxazole ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

“N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring and the aromatic groups could play a crucial role in binding to the target site, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Research Findings and Implications

Steric Considerations : The 3-chloro-2-methylphenyl substituent may hinder rotational freedom, affecting conformational stability compared to smaller groups like methylthio () .

Biological Relevance : While flufenacet () is a commercial herbicide, the target compound’s structural complexity suggests unexplored bioactivity, warranting further pharmacological screening .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues
Feature Target Compound Flufenacet (Herbicide) N-[2-(2,5-Dimethoxyphenyl)ethyl] Derivative ()
Core Heterocycle 1,2-Oxazole 1,3,4-Thiadiazole 1,2-Oxazole
Halogenation Cl (aryl), F (aryl) Cl, CF₃ F (aryl), OCH₃
Linkage Type Thioether (S) Ether (O) Methoxy (O)
Molecular Weight (g/mol) 376.9 363.3 414.4
Potential Application Undocumented Herbicide Drug discovery scaffold

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide, with CAS number 953137-21-8, is a synthetic organic compound belonging to the acetamide class. Its unique structure comprises a chlorinated methylphenyl group, a fluorinated phenyl group, and an isoxazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClFN2O2. The compound's structure can be represented as follows:

N 3 chloro 2 methylphenyl 2 5 4 fluorophenyl 1 2 oxazol 3 yl acetamide\text{N 3 chloro 2 methylphenyl 2 5 4 fluorophenyl 1 2 oxazol 3 yl acetamide}

Table 1: Structural Characteristics

PropertyValue
Molecular Weight344.76 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number953137-21-8

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate moderate to good antimicrobial effects against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds range widely depending on the specific pathogen.

Table 2: Antimicrobial Activity of Related Compounds

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Antitumor Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit antitumor activity. A study evaluated the compound's effects on various cancer cell lines and found promising results indicating potential cytotoxic effects.

Case Study: Antitumor Screening

In a recent study involving Mia PaCa-2 and PANC-1 cell lines, the compound demonstrated an IC50 value comparable to established chemotherapeutic agents. This suggests that the compound could serve as a lead candidate for further development in cancer therapeutics.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication : Some derivatives exhibit the ability to bind to DNA or interfere with replication processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves:

  • Step 1 : Formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes (e.g., using Cu(I) catalysis) .
  • Step 2 : Introduction of the 4-fluorophenyl group via electrophilic aromatic substitution or Suzuki coupling .
  • Step 3 : Amidation of the intermediate with 3-chloro-2-methylaniline under coupling agents like HATU or EDCI .
  • Critical Factors : Solvent polarity (DMF vs. THF), temperature control (60–80°C for cycloaddition), and catalyst loading (5–10 mol% Cu(I)) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer :

  • 1H/13C NMR : Look for the isoxazole C-H proton at δ 6.5–7.0 ppm and acetamide NH at δ 8.0–8.5 ppm. Fluorine coupling in the 4-fluorophenyl group causes splitting in aromatic protons .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and isoxazole C=N at ~1600 cm⁻¹ .
  • XRD (if crystalline) : Use SHELX or similar software for structural validation .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Neuropharmacological : In vitro acetylcholinesterase inhibition or in vivo models (e.g., scopolamine-induced memory impairment in rodents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity, particularly against cancer targets?

  • Answer :

  • Variations : Modify substituents on (a) the 3-chloro-2-methylphenyl group (e.g., replace Cl with Br or CF3) and (b) the 4-fluorophenyl ring (e.g., meta-F vs. para-F) .
  • Assays : Parallel screening using kinase panels (e.g., EGFR, VEGFR2) and apoptosis markers (caspase-3/7 activation) .
  • Computational Tools : Docking with AutoDock Vina to predict binding to ATP pockets or allosteric sites .

Q. What strategies are effective in resolving contradictions in biological data across studies (e.g., divergent IC50 values in similar assays)?

  • Answer :

  • Standardization : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) .
  • Solubility Adjustments : Test in DMSO vs. cyclodextrin-complexed forms to address bioavailability differences .
  • Metabolic Stability : Perform liver microsome assays to rule out rapid degradation .

Q. Which crystallographic and computational methods are suitable for elucidating its binding mode with biological targets?

  • Answer :

  • X-ray Crystallography : Co-crystallize with purified enzymes (e.g., COX-2) using SHELXL for refinement .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (20 ns trajectories) to assess stability .
  • Electrostatic Potential Maps : Generate via Gaussian09 to identify nucleophilic/electrophilic hotspots .

Q. How can researchers validate the compound’s mechanism of action when initial target prediction algorithms yield conflicting results?

  • Answer :

  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
  • CRISPR Knockout : Target candidate genes (e.g., PTEN, AKT1) in cell lines to confirm pathway dependency .
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) for top predicted targets .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis 1,3-Dipolar cycloaddition, Suzuki coupling
Characterization NMR, HRMS, XRD (SHELX)
Biological Screening MTT, MIC, acetylcholinesterase assays
Target Identification SPR, CRISPR, pull-down/MS
Computational Analysis Docking (AutoDock), MD (GROMACS)

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